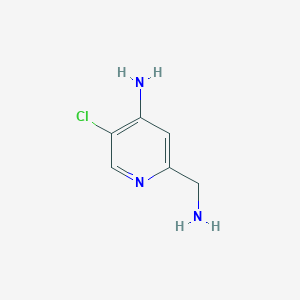

2-(Aminomethyl)-5-chloropyridin-4-amine

Description

2-(Aminomethyl)-5-chloropyridin-4-amine is a pyridine derivative featuring a chlorinated aromatic ring with an aminomethyl substituent at position 2 and an amine group at position 2. The aminomethyl group enhances solubility and may improve bioavailability compared to nitro or methoxy substituents in related compounds. Applications are inferred to include drug synthesis, particularly in heterocyclic frameworks for cytokine inhibitors or enzyme-targeted therapies .

Properties

Molecular Formula |

C6H8ClN3 |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

2-(aminomethyl)-5-chloropyridin-4-amine |

InChI |

InChI=1S/C6H8ClN3/c7-5-3-10-4(2-8)1-6(5)9/h1,3H,2,8H2,(H2,9,10) |

InChI Key |

RRJXOTWRMGEXBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=C1N)Cl)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-chloropyridin-4-amine typically involves the reaction of 5-chloropyridin-4-amine with formaldehyde and a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective formation of the aminomethyl group.

Industrial Production Methods: In an industrial setting, the production of 2-(Aminomethyl)-5-chloropyridin-4-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Types of Reactions:

Oxidation: 2-(Aminomethyl)-5-chloropyridin-4-amine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form various amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives.

Reduction: Various amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(Aminomethyl)-5-chloropyridin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-chloropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of their functions. The chlorine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems.

Comparison with Similar Compounds

2-Chloro-5-nitropyridin-4-amine

- Structure : Chlorine at position 2, nitro group at position 5, and amine at position 3.

- Key Differences: The nitro group (electron-withdrawing) replaces the aminomethyl group, reducing basicity and altering reactivity.

- Applications : Widely used in heterocyclic drug synthesis, particularly for cytokine inhibitors .

- Hydrogen Bonding : Forms N–H···O and N–H···Cl bonds in crystal lattices, influencing stability and solubility .

- Synthesis : Prepared via literature methods involving nitration and chlorination .

5-Chloro-4-((Substituted Phenyl)Amino)Pyrimidine

- Structure: Pyrimidine core with chlorine at position 5 and phenylamino substituents at position 4.

- Key Differences: Pyrimidine (6-membered ring with two nitrogens) vs. pyridine (one nitrogen). The phenylamino group enhances π-π stacking in receptor binding.

- Synthesis : Prepared via nucleophilic substitution using aniline derivatives in DMSO with tetrabutylammonium iodide .

5-Chloro-4-cyclopropylpyridin-2-amine

4-Chloro-5-Methoxypyridin-2-amine

- Structure : Methoxy group at position 5, chlorine at position 4, and amine at position 2.

- Key Differences: Methoxy (electron-donating) vs. aminomethyl. This substitution reduces hydrogen-bonding capacity but increases lipophilicity.

- Applications : Intermediate in agrochemicals and antiviral agents .

Structural and Functional Analysis Table

Key Research Findings

- Reactivity: Electron-withdrawing groups (e.g., NO₂ in ) reduce nucleophilic substitution rates compared to electron-donating groups (e.g., aminomethyl in the target compound).

- Biological Activity: Aminomethyl and phenylamino substituents enhance interactions with enzyme active sites (e.g., HDACs , methionine aminopeptidases ).

- Safety Considerations: Compounds with aminomethyl groups (e.g., 2-(aminomethyl)piperidine ) may pose flammability and toxicity risks, necessitating strict handling protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.